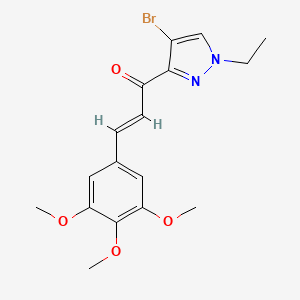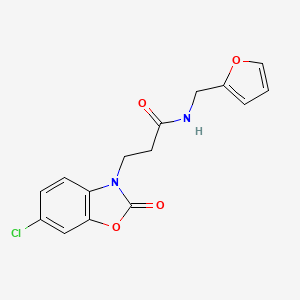![molecular formula C18H27FN2O B5414809 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide](/img/structure/B5414809.png)
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide, also known as FPPP, is a synthetic compound that belongs to the class of amphetamine-like stimulants. It is a potent psychostimulant that has been widely used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system.
Mécanisme D'action
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. It increases the release of these neurotransmitters in the brain, resulting in a stimulant effect. This compound has been shown to have a higher affinity for dopamine transporters than other monoamine transporters.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake in animal studies. It has also been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. This compound has been shown to have a similar profile of effects as other amphetamine-like stimulants.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has several advantages for lab experiments. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, making it a useful tool for studying the mechanisms of action of stimulants. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations. It has a short half-life, making it difficult to study its long-term effects. This compound is also a potent stimulant, making it difficult to distinguish between its effects on behavior and its effects on the central nervous system.
Orientations Futures
There are several future directions for research on 3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide. One direction is to study the long-term effects of this compound on behavior and the central nervous system. Another direction is to study the effects of this compound on other neurotransmitter systems such as glutamate and GABA. Additionally, this compound could be used as a reference compound to develop new and more selective reuptake inhibitors of dopamine, norepinephrine, and serotonin transporters.
Méthodes De Synthèse
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide can be synthesized by reacting 4-fluoroacetophenone with 4-methyl-1-piperidinylpropanol in the presence of an acid catalyst. The resulting intermediate is then reacted with propionyl chloride to form this compound.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-N-[3-(4-methyl-1-piperidinyl)propyl]propanamide has been used in scientific research to study the mechanisms of action of stimulants and their effects on the central nervous system. It has been used as a reference compound to compare the effects of other stimulants such as amphetamines and cathinones. This compound has also been used to study the effects of stimulants on dopamine and serotonin transporters.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c1-15-9-13-21(14-10-15)12-2-11-20-18(22)8-5-16-3-6-17(19)7-4-16/h3-4,6-7,15H,2,5,8-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRJHPZPDZLSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNC(=O)CCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}indoline](/img/structure/B5414744.png)
![1-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5414760.png)
![N-{4-[amino(hydroxyimino)methyl]phenyl}-4-methyl-3-nitrobenzamide](/img/structure/B5414782.png)

![N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5414789.png)
![N-(3,5-dimethylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5414797.png)
![(4aS*,8aR*)-1-butyl-6-[4-(1H-imidazol-1-yl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5414802.png)

![3-{[(4-methoxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5414828.png)
![2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5414836.png)
![2-[2-(3,4-dimethoxyphenyl)vinyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5414844.png)
![5-(2-{5-[(4-chlorophenyl)thio]-2-furyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5414852.png)
![2-(2-methoxyphenyl)-N-{4-[(methylamino)sulfonyl]phenyl}acetamide](/img/structure/B5414854.png)
